molecular formula C11H14O2 B1329414 2-Benzylbutanoic acid CAS No. 5669-16-9

2-Benzylbutanoic acid

Cat. No. B1329414
CAS RN: 5669-16-9
M. Wt: 178.23 g/mol
InChI Key: CYVVFWBKWGJMNQ-UHFFFAOYSA-N
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Description

2-Benzylbutanoic acid, also known as 2-phenylbutyric acid, is a naturally occurring organic compound found in fruits, vegetables, and other plant-based foods. It is a white crystalline solid with a molecular weight of 164.2 g/mol and a melting point of 85 °C. This compound is a carboxylic acid, meaning it contains a carboxyl group (-COOH). It is a non-aromatic compound, meaning it does not contain an aromatic ring structure. In addition, this compound is an aliphatic compound, meaning it has no aromatic rings and is composed of only carbon and hydrogen atoms.

Scientific Research Applications

Inactivation of Enzymes

2-Benzylbutanoic acid and its derivatives have been extensively studied for their ability to inactivate enzymes like carboxypeptidase A. For instance, 2-Benzyl-3,4-epithiobutanoic acid has been designed as a pseudomechanism-based inactivator for carboxypeptidase A, exhibiting inhibitory kinetic parameters (Kim & Chung, 1995). Similarly, 2-Benzyl-3,4-epoxybutanoic acid (BEBA) showed remarkable inhibition of carboxypeptidase A in a time-dependent manner, indicating its efficiency as a pseudomechanism-based inactivator (Lee, Li, Lee, & Kim, 1995).

Inhibition Studies

DL-2-Benzyl-3-formylpropanoic acid has been identified as a competitive inhibitor of carboxypeptidase A, suggesting its potential use in inhibitory studies and enzyme kinetics (Galardy & Kortylewicz, 1984). Additionally, 2-Benzyl-3,4-iminobutanoic acid has been evaluated as a novel inhibitor for carboxypeptidase A, showing significant competitive inhibitory activity (Park & Kim, 2001).

Optimization in Chemical Reactions

In the realm of chemical synthesis, 2-hydroxy-4-phenylbutanoic acid has been studied for optimizing reaction conditions, suggesting its utility in improving chemical reaction efficiencies (Ou, 2010).

Biochemical Applications

Thiol-based inhibitors with a benzyl moiety, related to this compound, have shown promising results in inhibiting enzymes like glutamate carboxypeptidase II, indicating their potential in biochemical and medicinal applications (Majer et al., 2006).

Coordination Chemistry

This compound derivatives have been investigated in the synthesis of organotin compounds, which have shown good fungicidal activity, revealing its potential in the field of coordination chemistry and agricultural science (Zhang, Song, Li, Liu, & Tang, 2007).

properties

IUPAC Name

2-benzylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-2-10(11(12)13)8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYVVFWBKWGJMNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00972137
Record name 2-Benzylbutanoic acid
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Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5669-16-9
Record name α-Ethylbenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5669-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Hydrocinnamic acid, alpha-ethyl-
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Record name 2-Benzylbutanoic acid
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Record name 2-benzylbutanoic acid
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Synthesis routes and methods I

Procedure details

Diisopropylamine (3.2 ml) was dissolved in 20 ml of tetrahydrofuran, cooled to 0° C. and treated with 14.2 ml of 1.6M n-butyllithium. After 30 minutes, the lithium diisopropylamide was added to 1 g of n-butyric acid in 75 ml of tetrahydrofuran at -78° C. After 10 minutes the reaction was warmed to -20° C. After 10 more minutes the reaction was warmed slowly to room temperature. The solution was then heated to approximately 35° C. for 30 minutes and then cooled back to room temperature and 1.3 ml of benzyl chloride was added. After 1.5 hours the reaction mixture was heated to 35° C. for 2.5 hours. The solution was then cooled, diluted with 300 ml of water, rinsed with diethyl ether (2×200 ml), and the aqueous phase was acidified with 1M hydrochloric acid and extracted with diethyl ether (3×200 ml). The combined organic extracts were dried over magnesium sulfate, filtered and concentrated. The residue was purified by radial chromatography (50% ethyl acetate in hexane, 2 mm plate) to yield 1.56 g of 2-benzylbutyric acid (77% yield).
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
14.2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Three
Quantity
1.3 mL
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A solution of 35.2 gm (0.2 mol) of α-ethyl cinnamic acid in 450 ml of 3% sodium hydroxide was reduced in a hydrogen atmosphere at 60 psi using 4 gm of 5% palladium on charcoal. After hydrogen uptake had ceased, the reaction mixture was filtered, acidified with hydrochloric acid and extracted with ether. Evaporation gave 36 gm (0.2 mol) of 2-benzyl butanoic acid.
Quantity
35.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
450 mL
Type
solvent
Reaction Step Four
Quantity
4 g
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How do 2-benzyl-4-phosphonobutanoic acid and its arsenic analog, 4-arsono-2-benzylbutanoic acid, interact with angiotensin-converting enzyme (ACE)? What are the downstream effects of this interaction?

A: Both 2-benzyl-4-phosphonobutanoic acid and 4-arsono-2-benzylbutanoic acid act as inhibitors of ACE, a zinc metallopeptidase involved in blood pressure regulation []. While the exact mechanism of interaction is not detailed in the provided research, it is suggested that these compounds, particularly those containing a tetrahedral phosphorus or arsenic atom, mimic the transition state of ACE's natural substrates. This mimicry allows them to bind to the enzyme's active site, preventing the binding and subsequent cleavage of its natural substrates, ultimately inhibiting the enzyme's activity. []. Inhibiting ACE leads to a decrease in the production of angiotensin II, a hormone that causes blood vessel constriction and increases blood pressure. This ultimately contributes to a reduction in blood pressure.

Q2: What is the difference in potency between 2-benzyl-4-phosphonobutanoic acid and 4-arsono-2-benzylbutanoic acid in inhibiting ACE?

A: Interestingly, despite the structural similarity and shared target, the research indicates a difference in their inhibitory profile []:

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